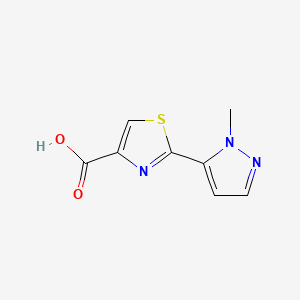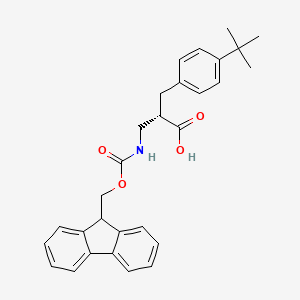![molecular formula C13H19ClO2 B13987120 [2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene CAS No. 170856-44-7](/img/structure/B13987120.png)
[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene is an organic compound with the molecular formula C₁₃H₁₉ClO₂ and a molecular weight of 242.746 g/mol . This compound is characterized by the presence of a benzene ring substituted with a 2-(3-chloro-1-ethoxypropoxy)ethyl group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of [2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-1-ethoxypropane with ethylbenzene in the presence of a suitable catalyst under controlled conditions . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions to form alcohols or alkanes.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to form corresponding alcohols and acids.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology and Medicine: The compound is investigated for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of [2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The pathways involved may include the activation or inhibition of enzymatic reactions, modulation of signal transduction pathways, and alterations in cellular metabolism .
Comparison with Similar Compounds
Similar compounds to [2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene include:
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-ANPP (4-anilinopiperidine): Another intermediate in the synthesis of fentanyl analogs.
Properties
CAS No. |
170856-44-7 |
|---|---|
Molecular Formula |
C13H19ClO2 |
Molecular Weight |
242.74 g/mol |
IUPAC Name |
2-(3-chloro-1-ethoxypropoxy)ethylbenzene |
InChI |
InChI=1S/C13H19ClO2/c1-2-15-13(8-10-14)16-11-9-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
InChI Key |
KWNDDXMZHMAXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCCl)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


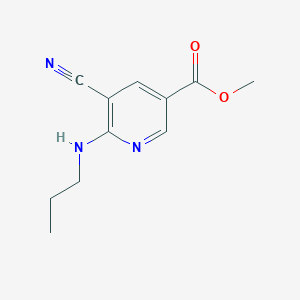
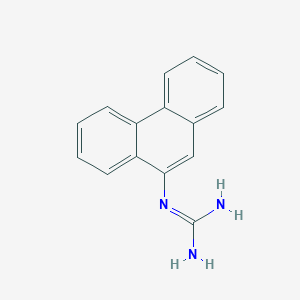

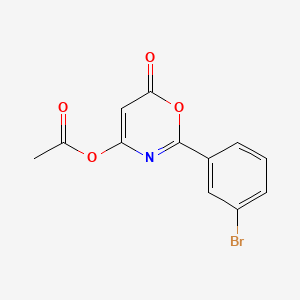

![1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole](/img/structure/B13987062.png)

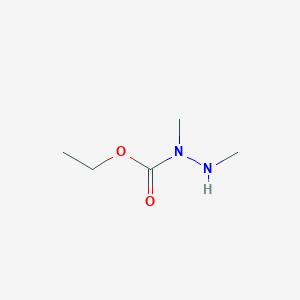
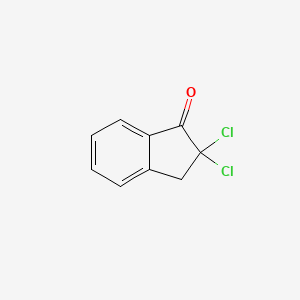
![4-[2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13987070.png)

